molecular formula C11H11N7 B15152839 6-(1H-benzimidazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine

6-(1H-benzimidazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B15152839
M. Wt: 241.25 g/mol
InChI Key: RMLVSIMEKNDNKO-UHFFFAOYSA-N
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Description

6-(1H-1,3-benzodiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features both benzimidazole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,3-benzodiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1H-1,3-benzodiazole with a triazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,3-benzodiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

6-(1H-1,3-benzodiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-(1H-1,3-benzodiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes, potentially inhibiting their activity. The triazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,3-benzodiazole
  • 1,3,5-triazine
  • 2-(1H-1,3-benzodiazol-2-yl)phenol

Uniqueness

6-(1H-1,3-benzodiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine is unique due to its combined structural features of benzimidazole and triazine. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C11H11N7

Molecular Weight

241.25 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H11N7/c12-10-16-9(17-11(13)18-10)5-8-14-6-3-1-2-4-7(6)15-8/h1-4H,5H2,(H,14,15)(H4,12,13,16,17,18)

InChI Key

RMLVSIMEKNDNKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=NC(=NC(=N3)N)N

Origin of Product

United States

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